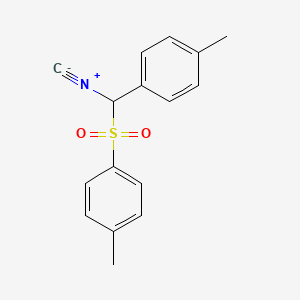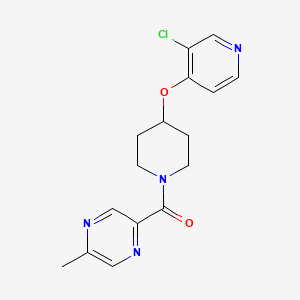
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid . It is a synthetic intermediate .
Synthesis Analysis
4-Fluorobenzoic acid is commercially available . It may be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid . 4-Fluorobenzoic acid has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzoic acid is C7H5FO2 . The molecular weight is 140.113 g/mol .Physical And Chemical Properties Analysis
4-Fluorobenzoic acid is a white solid with a density of 1.479 g/cm3 . It has a melting point of 184 °C and a boiling point of 253.687 °C at 760 mmHg . It is soluble in water at a concentration of 1200 mg/L .Scientific Research Applications
Synthesis and Chemical Properties
Research in synthetic chemistry has demonstrated advanced methods for synthesizing heteroaromatic compounds, including those related to indole and carboxylic acid derivatives. For instance, palladium-catalyzed oxidative coupling reactions have been effectively employed to synthesize highly substituted indole derivatives (Yamashita, Hirano, Satoh, & Miura, 2009). These methodologies offer routes for the synthesis of complex molecules like "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid," focusing on the strategic construction of the indole core and the introduction of fluorobenzoyl groups.
Fluorination Techniques and Applications
Decarboxylative fluorination techniques represent a significant area of interest, with applications in modifying the electronic properties of heteroaromatic carboxylic acids. Studies show that transition-metal-free decarboxylative fluorination methods can efficiently introduce fluorine atoms into electron-rich heteroaromatics, including indole derivatives (Yuan, Yao, & Tang, 2017). Such techniques could be applied to modify "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" for specific electronic properties or to enhance its activity in biological systems.
Potential Biological Activity
Research into similar compounds has explored their potential biological activities, including interactions with biological receptors and potential therapeutic applications. For example, the development of fluorine-18-labeled antagonists for biological imaging illustrates the relevance of fluorinated indole derivatives in medicinal chemistry (Lang et al., 1999). Such studies suggest that "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" could be explored for its potential binding affinities and activities towards biological targets.
Material Science Applications
In material science, fluorinated compounds are studied for their unique properties, such as enhanced stability and electronic characteristics. The modification of polymeric materials with fluorinated compounds has shown significant improvements in conductivity and application in organic electronics (Tan et al., 2016). This suggests potential applications of "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" in the development of advanced materials with specific electronic properties.
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLQBSXYYLCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)
![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)
![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)


![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)
![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)
